molecular formula C13H24N2O2 B1424374 Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate CAS No. 885268-89-3

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate

Cat. No.: B1424374
CAS No.: 885268-89-3
M. Wt: 240.34 g/mol
InChI Key: KOYSZFLQFIIMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 g/mol. The compound is stored at a temperature of 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 242.36 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate. This synthesis involved a three-step process with a total yield of 49.9% (Kong et al., 2016).
  • The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key in Vandetanib synthesis, was created from piperidin-4-ylmethanol through acylation, sulfonation, and substitution. The method was optimized with a total yield of 20.2% (Wang et al., 2015).

Applications in Drug Development

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, synthesized from piperidin-4-ylmethanol, is a significant intermediate for small molecule anticancer drugs. The total yield was 71.4%, and its use extends to developing drugs for depression and cerebral ischemia treatment (Zhang et al., 2018).
  • 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate was explored for the preparation of diverse piperidine derivatives, with potential applications in various pharmaceutical products (Moskalenko & Boev, 2014).

Molecular Structure Analysis

  • Synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized from the ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, revealed insights into its structure through high-resolution mass spectrometry and X-ray diffraction analysis. This provides a basis for further research into related compounds (Moriguchi et al., 2014).

Safety and Hazards

The safety information for Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate indicates that it is associated with several hazards. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H314, and H335 suggest that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with proteins, affecting their stability and conformation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, this compound can interact with transcription factors, influencing the transcription of target genes and thereby altering gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis .

Properties

IUPAC Name

tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h5H,4,6-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYSZFLQFIIMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CCCN)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701804
Record name tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-89-3
Record name tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.